N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is a complex organic molecule with a molecular formula of C22H30N4O3 and a molecular weight of 398.5 g/mol. This compound features multiple functional groups, including a furan ring, a phenyl ring, and a piperazine ring, which contribute to its potential biological activity and chemical properties . The compound is primarily utilized in research settings, particularly in the fields of medicinal chemistry and pharmacology.
This compound can be classified as an organic heterocyclic compound due to the presence of multiple ring structures containing heteroatoms (nitrogen and oxygen). It falls under the category of amides due to the presence of an amide functional group in its structure.
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide involves several steps that typically include:
The specific reagents, solvents, and conditions (temperature, pressure, reaction time) used in the synthesis are crucial for optimizing yield and purity but are not detailed in the available literature.
The molecular structure of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide can be represented using various structural notations:
CC(C)CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3
OICFBBJWHIDEIM-UHFFFAOYSA-N
These notations provide insight into the arrangement of atoms within the molecule and highlight its complex structure involving multiple rings and functional groups.
The exact mass of this compound is approximately 398.23179083 g/mol, indicating its precise molecular composition. The complexity rating of this compound is 528, reflecting its intricate structure.
The compound may undergo various chemical reactions typical for amides and heterocycles, including:
Specific reaction conditions (e.g., temperature, catalysts) for these transformations would need to be optimized based on experimental setups.
While specific mechanisms for this compound have not been extensively documented, it is hypothesized that it may interact with biological targets such as receptors or enzymes due to its structural features. Potential mechanisms include:
Further studies would be necessary to elucidate the precise mechanisms through which this compound exerts its biological effects.
The physical properties of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide include:
Chemical properties include reactivity patterns typical for amides and heterocycles. Its lipophilicity is indicated by a relatively high partition coefficient (LogP), suggesting potential bioavailability in biological systems.
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(4-pheny-piperazin-1-yl)ethyl]ethanediamide has several scientific applications:
Further research into its biological activity and structure–activity relationships could lead to novel therapeutic agents or materials with specific properties .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4